BMS-986121

Description

Propriétés

Formule moléculaire |

C15H9Cl2N3O2S |

|---|---|

Poids moléculaire |

366.2 g/mol |

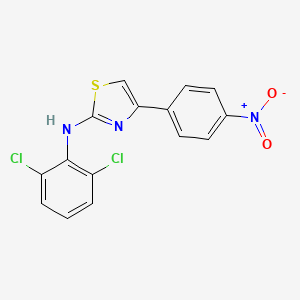

Nom IUPAC |

N-(2,6-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H9Cl2N3O2S/c16-11-2-1-3-12(17)14(11)19-15-18-13(8-23-15)9-4-6-10(7-5-9)20(21)22/h1-8H,(H,18,19) |

Clé InChI |

AOCLKIVPDLQCOF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of BMS-986121 on the μ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986121 is a novel positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), representing a promising therapeutic strategy in pain management and other opioid-related disorders. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, modulating the receptor's response to endogenous and exogenous opioids. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on G protein signaling and β-arrestin recruitment. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's intricate pharmacology.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a PAM at the μ-opioid receptor.[1][2][3] This means that it does not activate the receptor on its own but rather enhances the affinity and/or efficacy of orthosteric agonists, such as endogenous endorphins or opioid analgesics.[4] This modulatory activity is selective for the μ-opioid receptor, with no significant effects observed at the δ-opioid receptor.[4] The chemical structure of this compound represents a new chemotype for μ-receptor PAMs.[1][2][3]

Quantitative Analysis of In Vitro Pharmacology

The pharmacological effects of this compound have been characterized across various in vitro assays, quantifying its impact on the two primary signaling pathways of the μ-opioid receptor: G protein activation and β-arrestin recruitment. The data presented below is a summary of findings for this compound and its close structural analog, BMS-986122, which exhibits a similar pharmacological profile.

G Protein Activation

Activation of the Gαi/o subunit of the G protein is the canonical pathway for opioid-mediated analgesia. This compound has been shown to potentiate G protein activation in the presence of an orthosteric agonist. This is typically measured through [³⁵S]GTPγS binding assays and cAMP accumulation assays.

Table 1: Potentiation of Orthosteric Agonist-Induced G Protein Signaling by this compound

| Assay | Orthosteric Agonist | This compound Concentration | Effect | Fold Shift in Agonist Potency | Reference |

| [³⁵S]GTPγS Binding | DAMGO | 10 µM | Leftward shift in DAMGO concentration-response curve | 4-fold | [4] |

| [³⁵S]GTPγS Binding | Morphine | 10 µM | Leftward shift in morphine concentration-response curve and increased Emax | 2.5-fold | [4] |

| cAMP Accumulation | Endomorphin-I | 100 µM | Leftward shift in endomorphin-I concentration-response curve | 4-fold | |

| cAMP Accumulation | Leu-enkephalin | 100 µM | Leftward shift in leu-enkephalin concentration-response curve | 6-fold | [2] |

Table 2: Intrinsic Agonist Activity and Potentiation in cAMP Accumulation Assay

| Compound | Parameter | Value (95% CI) | Condition | Reference |

| This compound | EC₅₀ | 3.1 µM (2.0–4.8 µM) | Potentiation of 30 pM endomorphin-I | [4] |

| This compound | EC₅₀ | 13 µM (4–51 µM) | Intrinsic agonist activity | [4] |

| This compound | Eₘₐₓ | 36% (21–52%) | Intrinsic agonist activity | [4] |

Note: The intrinsic agonist activity of this compound in the cAMP assay was not consistently reproducible.[4]

β-Arrestin Recruitment

β-arrestin recruitment to the μ-opioid receptor is associated with receptor desensitization, internalization, and the mediation of certain adverse effects of opioids. This compound has also been shown to potentiate agonist-induced β-arrestin recruitment.

Table 3: Potentiation of Endomorphin-I-Induced β-Arrestin Recruitment by this compound

| This compound Concentration | Effect on Endomorphin-I Response | Reference |

| 1 µM - 1 mM | Significant augmentation of β-arrestin recruitment by a low concentration of endomorphin-I | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound at the μ-Opioid Receptor

References

- 1. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986121 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986121 is a novel, synthetic small molecule that acts as a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical structure, properties, and in-vitro pharmacology. Detailed protocols for its synthesis, purification, and analysis are presented, along with methodologies for key functional assays used to characterize its activity. The document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the allosteric modulation of opioid receptors.

Chemical Structure and Properties

This compound is a thiazole derivative with a distinct chemical scaffold that represents a new chemotype for μ-opioid receptor PAMs.[1][2][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2,6-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | Generated from SMILES |

| CAS Number | 313671-26-0 | [1] |

| Molecular Formula | C₁₅H₉Cl₂N₃O₂S | [1] |

| Molecular Weight | 366.22 g/mol | [1] |

| SMILES | O=--INVALID-LINK--[O-] | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [4] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process culminating in the formation of the substituted aminothiazole core. While the specific, detailed protocol is proprietary and contained within patent WO2014107344A1, a general methodology can be inferred from related syntheses of similar chemical entities.

Synthesis Protocol

The synthesis likely proceeds via the Hantzsch thiazole synthesis, a classical method for obtaining thiazole derivatives.

-

Synthesis of α-haloketone: The synthesis would begin with the appropriate α-bromination of a substituted acetophenone, in this case, 4'-nitroacetophenone, to yield 2-bromo-1-(4-nitrophenyl)ethan-1-one.

-

Thiourea Condensation: The resulting α-haloketone is then condensed with a substituted thiourea, specifically N-(2,6-dichlorophenyl)thiourea. This reaction, typically carried out in a polar solvent like ethanol, leads to the cyclization and formation of the 2-aminothiazole ring.

-

Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated, often by the addition of a non-solvent or by adjusting the pH. The crude product is then collected by filtration.

Purification Protocol

Purification of the crude this compound is essential to remove starting materials, by-products, and other impurities.

-

Crystallization: The crude solid is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, acetonitrile) and allowed to cool slowly, promoting the formation of pure crystals.

-

Chromatography: If further purification is required, column chromatography using silica gel is a standard method. A gradient of solvents, such as hexane and ethyl acetate, would be used to elute the compound from the column.

-

Washing and Drying: The purified solid is washed with a cold, non-polar solvent to remove any residual impurities and then dried under vacuum to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for this compound Characterization

| Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating >98% purity. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | A spectrum consistent with the proposed chemical structure, showing the correct number of protons and carbons with appropriate chemical shifts and coupling constants. |

| Infrared (IR) Spectroscopy | Functional group identification | Absorption bands corresponding to N-H, C=N, C-S, and NO₂ groups. |

In-Vitro Pharmacology

This compound is a positive allosteric modulator of the μ-opioid receptor. It does not activate the receptor on its own but enhances the affinity and/or efficacy of orthosteric agonists.

Table 3: In-Vitro Activity of this compound

| Assay | Agonist | Effect of this compound | EC₅₀ (µM) | Source |

| β-arrestin Recruitment | Endomorphin-I | Potentiation | 1.0 | [5] |

| cAMP Accumulation Inhibition | Endomorphin-I | Potentiation | 3.1 | [6] |

Experimental Protocols

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.

-

Cell Culture: Use a cell line stably co-expressing the μ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell Plating: Seed the cells in a 384-well white, clear-bottom plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist (e.g., endomorphin-I) in assay buffer.

-

Assay Procedure:

-

Add this compound or vehicle to the cells and incubate.

-

Add the orthosteric agonist at a fixed concentration (e.g., EC₂₀) to all wells except the negative control.

-

Incubate to allow for β-arrestin recruitment.

-

-

Detection: Add the PathHunter® detection reagents, which include a substrate for the complemented β-galactosidase enzyme.

-

Data Analysis: Measure the chemiluminescent signal. The signal is proportional to the extent of β-arrestin recruitment. Calculate EC₅₀ values from the dose-response curves.

This assay quantifies the inhibition of adenylyl cyclase activity following μ-opioid receptor activation.

-

Cell Culture: Use a cell line stably expressing the μ-opioid receptor.

-

Cell Plating: Plate the cells in a 384-well low-volume white plate.

-

Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist (e.g., endomorphin-I).

-

Assay Procedure:

-

Pre-treat cells with this compound or vehicle.

-

Stimulate the cells with forskolin to induce cAMP production, in the presence of varying concentrations of the orthosteric agonist.

-

-

Detection: Lyse the cells and add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Data Analysis: Measure the HTRF signal. The signal is inversely proportional to the amount of cAMP produced. Calculate the potentiation of the orthosteric agonist's inhibitory effect by this compound.

Signaling Pathways and Experimental Workflow

This compound modulates the signaling of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR).

Caption: μ-Opioid receptor signaling pathway modulated by this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 4. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. ijmr.net.in [ijmr.net.in]

A Technical Guide to BMS-986121: A Positive Allosteric Modulator of the μ-Opioid Receptor

Disclaimer: Initial research indicates that while the topic requested focuses on BMS-986121 as a positive allosteric modulator of the delta-opioid receptor, the available scientific literature consistently identifies this compound as a selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR) . This guide will, therefore, focus on the well-documented activity of this compound at the μ-opioid receptor.

Introduction

This compound is a novel small molecule that acts as a positive allosteric modulator of the μ-opioid receptor (MOR).[1][2] Unlike conventional orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site.[3][4] This binding enhances the receptor's response to endogenous opioids, such as endorphins and enkephalins.[3] This mechanism of action presents a promising therapeutic strategy, as it may offer a way to modulate the opioid system with greater precision and potentially fewer side effects compared to traditional opioid agonists.[3][5] The development of PAMs like this compound could lead to new treatments for a variety of conditions, including pain and major depressive disorder, by amplifying the body's natural pain-relief and mood-regulating pathways.[5][6]

Mechanism of Action: μ-Opioid Receptor Signaling

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[7][8][9] Upon activation by an endogenous or exogenous agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits (Gαi/o and Gβγ). This initiates a cascade of intracellular signaling events.

This compound, as a PAM, binds to a topographically distinct site on the MOR and enhances the affinity and/or efficacy of orthosteric agonists.[3] This potentiation leads to a more robust downstream signaling response from the same concentration of the primary agonist. The key signaling pathways affected include:

-

cAMP Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8][9]

-

MAPK/ERK Pathway: The Gβγ subunits can activate various downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, which results in the phosphorylation of extracellular signal-regulated kinase (ERK).[10]

-

β-Arrestin Recruitment: Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the receptor. This phosphorylation promotes the binding of β-arrestin proteins, which desensitize the G-protein signaling and can initiate their own signaling cascades.[8]

Below is a diagram illustrating the signaling pathway of the μ-opioid receptor and the modulatory role of this compound.

Caption: μ-Opioid receptor signaling pathway modulated by this compound.

Quantitative Data

The following tables summarize the in vitro pharmacological data for this compound, demonstrating its positive allosteric modulatory effects on the μ-opioid receptor.

Table 1: Effect of this compound on β-Arrestin Recruitment

| Assay Parameter | Value | Cell Line | Orthosteric Agonist | Reference |

|---|---|---|---|---|

| EC50 (PAM Mode) | 1.0 µM | U2OS-OPRM1 | 20 nM Endomorphin-I | [3] |

| Emax (PAM Mode) | 76% of max Endomorphin-I response | U2OS-OPRM1 | 20 nM Endomorphin-I | [3] |

| Cooperativity Factor (α) | 7 | U2OS-OPRM1 | Endomorphin-I | [3] |

| Kb | 2 µM | U2OS-OPRM1 | Endomorphin-I |[3] |

Table 2: Effect of this compound on cAMP Accumulation

| Assay Parameter | Value | Cell Line | Orthosteric Agonist | Reference |

|---|---|---|---|---|

| EC50 (PAM Mode) | 3.1 µM | CHO-μ | 30 pM Endomorphin-I | [3] |

| EC50 (Agonist Mode) | 13 µM | CHO-μ | - | [3] |

| Emax (Agonist Mode) | 36% | CHO-μ | - | [3] |

| Potency Shift (Endomorphin-I) | 4-fold | CHO-μ | Endomorphin-I | [3] |

| Potency Shift (Morphine) | 5-fold | CHO-μ | Morphine | [3] |

| Potency Shift (Leu-enkephalin) | 6-fold | CHO-μ | Leu-enkephalin |[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the μ-opioid receptor upon agonist stimulation, which is a hallmark of GPCR activation and subsequent desensitization. The PathHunter assay from DiscoveRx is a common method.[11][12][13]

Objective: To quantify the ability of this compound to potentiate agonist-induced β-arrestin recruitment to the MOR.

General Protocol:

-

Cell Culture: U2OS cells stably expressing the human μ-opioid receptor fused to a ProLink tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.

-

Compound Preparation: this compound and the orthosteric agonist (e.g., endomorphin-I) are prepared in appropriate buffers.

-

Assay Procedure:

-

Incubation: Plates are incubated for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: PathHunter detection reagents are added to the wells. The plate is incubated at room temperature for 60 minutes to allow for substrate conversion.

-

Data Acquisition: Chemiluminescence is read using a plate reader. Data are normalized to the maximal response of the orthosteric agonist.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation.

Objective: To determine the effect of this compound on the ability of an orthosteric agonist to inhibit forskolin-stimulated cAMP production.

General Protocol:

-

Cell Culture: CHO cells stably expressing the human μ-opioid receptor (CHO-μ) are cultured to confluency.

-

Cell Plating: Cells are harvested and seeded into 384-well plates.

-

Compound Incubation:

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

A fixed concentration of an adenylyl cyclase stimulator, such as forskolin, is added to all wells except the negative control.

-

The orthosteric agonist (e.g., endomorphin-I) is added at varying concentrations (for potency shift determination) or at a fixed low concentration (for PAM mode).

-

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[14][15][16]

-

Data Analysis: The amount of cAMP produced is inversely proportional to the activation of the μ-opioid receptor. Data are analyzed to determine EC50 and Emax values.

Experimental Workflow

The characterization of a novel positive allosteric modulator like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Caption: A typical experimental workflow for the characterization of a PAM.

Conclusion

This compound is a well-characterized positive allosteric modulator of the μ-opioid receptor. Its ability to enhance the effects of endogenous opioids offers a nuanced approach to modulating the opioid system. The data demonstrate that this compound potentiates agonist-induced signaling through canonical G-protein and β-arrestin pathways. This mechanism holds the potential for developing therapeutics with improved safety profiles, particularly concerning the side effects associated with chronic orthosteric agonist treatment. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential of this compound and similar molecules in treating complex disorders like chronic pain and depression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Trial Suggests New Combination Drug May Relieve Depression - Mass General Advances in Motion [advances.massgeneral.org]

- 7. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. assaygenie.com [assaygenie.com]

- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 16. cAMP-Glo™ Assay [promega.kr]

The Advent of a Novel Analgesic Candidate: A Technical Guide to the Discovery and History of BMS-986121

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986121 is a pioneering small molecule that has emerged from high-throughput screening as a selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3] This technical guide provides an in-depth overview of the discovery, history, and preclinical characterization of this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the experimental protocols, quantitative pharmacological data, and the underlying signaling pathways associated with this compound. The discovery of this compound represents a significant step forward in the quest for safer and more effective analgesics by offering a novel mechanism to modulate the endogenous opioid system.

Discovery and Initial Identification

This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel modulators of the μ-opioid receptor.[4] The screening assay utilized a β-arrestin recruitment mechanism, a key signaling pathway associated with opioid receptor activation.[3] The campaign was strategically performed in the presence of a low concentration (approximately EC10) of the selective μ-opioid agonist, endomorphin-I, to enable the identification of both direct agonists and positive allosteric modulators.[4][5] From this extensive screening effort, this compound and a related compound, BMS-986122, were identified as promising μ-opioid receptor PAMs (μ-PAMs).[4][5] this compound is based on a novel chemical scaffold, representing a new chemotype for μ-receptor PAMs.[1][2][6]

Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator, meaning it binds to a site on the μ-opioid receptor that is distinct from the orthosteric site where endogenous opioids and traditional opioid agonists bind. By itself, this compound has minimal to no intrinsic agonist activity.[5][7] Instead, its therapeutic potential lies in its ability to enhance the binding and/or efficacy of orthosteric agonists, such as the endogenous enkephalins and endorphins. This modulatory action potentiates the receptor's response to the endogenous ligands, offering a more nuanced and potentially safer approach to pain management compared to direct agonists.

In Vitro Pharmacology and Quantitative Data

The pharmacological effects of this compound have been characterized through a series of in vitro assays. The quantitative data from these studies are summarized in the tables below, providing a clear comparison of its potency and efficacy across different experimental conditions.

Table 1: In Vitro Activity of this compound in β-Arrestin Recruitment Assays

| Assay Description | Cell Line | Orthosteric Agonist | This compound Parameter | Value (95% CI) | Reference |

| PAM Detection Mode | U2OS-OPRM1 | 20 nM endomorphin-I | EC50 | 1.0 μM (0.7–1.6 μM) | [5] |

| PAM Detection Mode | U2OS-OPRM1 | 20 nM endomorphin-I | Emax (% of endomorphin-I max) | 76% (69–83%) | [5] |

| Allosteric Ternary Complex Model | U2OS-OPRM1 | endomorphin-I | Kb | 2 µM | [4][5][8] |

| Allosteric Ternary Complex Model | U2OS-OPRM1 | endomorphin-I | Cooperativity Factor (α) | 7 | [4][5][8] |

| Agonist Detection Mode | U2OS-OPRM1 | None | EC50 | 13 µM (4–51 µM) | [4] |

| Agonist Detection Mode | U2OS-OPRM1 | None | Emax (% of endomorphin-I max) | 36% (21–52%) | [4] |

Table 2: In Vitro Activity of this compound in cAMP Accumulation Assays

| Assay Description | Cell Line | Orthosteric Agonist | This compound Parameter | Value (95% CI) | Reference |

| PAM Detection Mode | CHO-μ | ~EC10 (30 pM) endomorphin-I | EC50 | 3.1 µM (2.0–4.8 µM) | [5] |

| Potency Shift | CHO-μ | endomorphin-I | Fold Shift (at 100 µM this compound) | 4-fold | [4][5] |

| Potency Shift | CHO-μ | morphine | Fold Shift (at 100 µM this compound) | 5-fold | [4][5] |

| Potency Shift | CHO-μ | leu-enkephalin | Fold Shift (at 100 µM this compound) | 6-fold | [4][5] |

Table 3: In Vitro Activity of this compound in [³⁵S]GTPγS Binding Assays

| Assay Description | Cell Line | Orthosteric Agonist | This compound Parameter | Value (95% CI) | Reference |

| Potency Shift | C6μ membranes | DAMGO | Fold Shift (at 10 µM this compound) | 4-fold | [4] |

| Potency Shift | C6μ membranes | DAMGO | EC50 of DAMGO with this compound | 57 nM (37–89 nM) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

Cell Culture

-

U2OS-OPRM1 Cells: Human bone osteosarcoma epithelial cells stably expressing the human μ-opioid receptor. These were used for the β-arrestin recruitment assays.

-

CHO-μ Cells: Chinese Hamster Ovary cells stably expressing the human μ-opioid receptor. These were utilized for the cAMP accumulation assays.

-

C6μ Cells: Rat glioma cells stably expressing the human μ-opioid receptor, used for [³⁵S]GTPγS binding assays.

β-Arrestin Recruitment Assay

The PathHunter β-arrestin assay (DiscoverX) was employed to measure the recruitment of β-arrestin to the activated μ-opioid receptor. U2OS-OPRM1 cells were seeded in 384-well plates. The cells were then treated with varying concentrations of this compound in the absence (agonist detection mode) or presence of a fixed, low concentration of an orthosteric agonist like endomorphin-I (PAM detection mode). Following incubation, the β-galactosidase enzyme fragment complementation was measured according to the manufacturer's protocol to quantify β-arrestin recruitment.

cAMP Accumulation Assay

The inhibition of forskolin-stimulated cAMP accumulation was measured in CHO-μ cells. Cells were pre-incubated with this compound before being stimulated with forskolin and varying concentrations of an orthosteric agonist. The reaction was stopped, and the intracellular cAMP levels were determined using a competitive immunoassay, such as the LANCE Ultra cAMP kit (PerkinElmer).

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the μ-opioid receptor. Membranes prepared from C6μ cells were incubated with [³⁵S]GTPγS, GDP, and varying concentrations of an orthosteric agonist in the presence or absence of this compound. The amount of bound [³⁵S]GTPγS was quantified by scintillation counting, reflecting the extent of G-protein activation.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pnas.org [pnas.org]

BMS-986121: A Technical Guide to its Opioid Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986121 is a novel small molecule that has been identified as a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). Unlike traditional opioid agonists that directly activate the receptor at the orthosteric binding site, this compound binds to a distinct allosteric site. This binding event modulates the receptor's response to endogenous or exogenous orthosteric ligands. The development of PAMs like this compound represents a promising therapeutic strategy, potentially offering a safer alternative to conventional opioids by preserving the spatial and temporal dynamics of endogenous opioid signaling, thereby reducing the risk of adverse effects such as respiratory depression and tolerance. This technical guide provides a comprehensive overview of the opioid receptor subtype selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Analysis of this compound's Functional Selectivity

The selectivity of this compound is primarily defined by its functional effects on the μ-opioid receptor in the presence of an orthosteric agonist. While direct binding affinity data (Ki) for this compound at the orthosteric site of the mu (μ), delta (δ), and kappa (κ) opioid receptors are not extensively reported in publicly available literature, its functional selectivity for the μ-opioid receptor is well-documented. The compound shows a significant potentiation of agonist activity at the MOR, with no observed agonistic or modulatory effects at the δ-opioid receptor.

Below are tables summarizing the key quantitative data on the functional activity of this compound at the μ-opioid receptor.

Table 1: Functional Activity of this compound in β-Arrestin Recruitment Assays

This table details the effect of this compound on the recruitment of β-arrestin to the μ-opioid receptor when stimulated by the agonist endomorphin-I.

| Parameter | Value | Cell Line | Orthosteric Agonist | Comments |

| EC50 (PAM mode) | 1.0 µM (95% CI: 0.7–1.6 µM)[1] | U2OS-OPRM1 | 20 nM endomorphin-I | This is the concentration of this compound that produces 50% of the maximal potentiation of the endomorphin-I response. |

| Kb | 2 µM[1] | U2OS-OPRM1 | endomorphin-I | The equilibrium dissociation constant for this compound binding to its allosteric site on the μ-opioid receptor. |

| α (Cooperativity Factor) | 7[1] | U2OS-OPRM1 | endomorphin-I | A measure of the extent to which this compound enhances the affinity and/or efficacy of the orthosteric agonist. |

| Emax (PAM mode) | 76% (95% CI: 69–83%)[1] | U2OS-OPRM1 | 20 nM endomorphin-I | The maximal effect of this compound in potentiating the endomorphin-I response, expressed as a percentage of the maximal response to endomorphin-I alone. |

Table 2: Functional Activity of this compound in G-Protein Activation Assays

This table summarizes the modulatory effects of this compound on G-protein activation, as measured by the inhibition of cAMP accumulation and GTPγS binding in the presence of various orthosteric agonists.

| Parameter | Value | Assay Type | Cell Line/Membrane | Orthosteric Agonist | Comments |

| EC50 (PAM mode) | 3.1 µM (95% CI: 2.0–4.8 µM)[1] | cAMP Accumulation | CHO-μ | 30 pM endomorphin-I | The concentration of this compound that produces 50% of the maximal potentiation of endomorphin-I's inhibitory effect on cAMP production. |

| Agonist Potency Shift | 4-fold increase | [35S]GTPγS Binding | C6μ cell membranes | DAMGO | The presence of 10 µM this compound caused a fourfold leftward shift in the DAMGO concentration-response curve.[1] |

| Agonist Potency Shift | 2.5-fold increase | [35S]GTPγS Binding | C6μ cell membranes | Morphine | 10 µM this compound increased the potency of morphine by 2.5-fold.[1] |

| Agonist Efficacy Increase | Emax of 72% (95% CI: 67–78%) | [35S]GTPγS Binding | C6μ cell membranes | Morphine | In the presence of 10 µM this compound, the maximal effect of morphine was increased.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the opioid receptor subtype selectivity of a positive allosteric modulator like this compound.

Radioligand Competition Binding Assay

This protocol is designed to determine if an allosteric modulator affects the binding affinity of a radiolabeled orthosteric ligand to the μ-opioid receptor.

1. Materials:

-

Cell membranes prepared from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]DAMGO (a MOR-selective agonist).

-

Unlabeled orthosteric ligand for determining non-specific binding (e.g., Naloxone).

-

Test compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

2. Membrane Preparation:

-

Culture cells expressing the μ-opioid receptor to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C until use.

3. Assay Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]DAMGO (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [3H]DAMGO, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]DAMGO, and 100 µL of membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes the use of a commercially available enzyme fragment complementation assay to measure the potentiation of agonist-induced β-arrestin recruitment by this compound.

1. Materials:

-

PathHunter® U2OS OPRM1 cells (DiscoverX) co-expressing the ProLink™-tagged μ-opioid receptor and the Enzyme Acceptor-tagged β-arrestin.

-

Cell plating reagent (DiscoverX).

-

Orthosteric agonist (e.g., endomorphin-I).

-

Test compound: this compound.

-

PathHunter® detection reagents (DiscoverX).

-

White, clear-bottom 384-well assay plates.

-

Luminometer.

2. Assay Procedure:

-

Seed the PathHunter® cells in the 384-well plates at a density of 5,000-10,000 cells per well in the cell plating reagent.

-

Incubate the plates overnight at 37°C in a humidified CO2 incubator.

-

Prepare serial dilutions of this compound (for PAM mode) or the orthosteric agonist (for agonist mode) in assay buffer.

-

For PAM mode, add a fixed, low concentration (e.g., EC10) of the orthosteric agonist to all wells except the vehicle control, followed by the addition of varying concentrations of this compound.

-

Incubate the plates for 90 minutes at 37°C.

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes, protected from light.

-

Read the chemiluminescent signal using a luminometer.

3. Data Analysis:

-

Normalize the data to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).

-

Plot the normalized response against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

For PAM activity, analyze the data using an allosteric ternary complex model to determine the Kb and α values.

cAMP Accumulation Assay

This protocol outlines a method to measure the ability of this compound to potentiate the agonist-induced inhibition of adenylyl cyclase activity.

1. Materials:

-

CHO cell line stably expressing the human μ-opioid receptor (CHO-μ).

-

Cell culture medium.

-

Forskolin.

-

Orthosteric agonist (e.g., endomorphin-I).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well assay plates.

2. Assay Procedure:

-

Seed the CHO-μ cells in 384-well plates and grow to near confluency.

-

On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

For PAM mode, add a fixed, low concentration of the orthosteric agonist (e.g., EC10) along with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

3. Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Calculate the concentration of cAMP in each sample.

-

Normalize the data to the forskolin-only control (100% cAMP production) and the maximal inhibition by the reference agonist (0% cAMP production).

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the potentiation effect.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: μ-Opioid Receptor Signaling Pathways.

Caption: Radioligand Competition Binding Assay Workflow.

Caption: β-Arrestin Recruitment Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

References

In Silico Modeling of the BMS-986121 Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico modeling of the binding site for BMS-986121, a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR). This compound represents a novel chemical scaffold for MOR PAMs and has been a subject of significant research interest for its potential in pain management with an improved side-effect profile compared to traditional opioids.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to this compound and its Mechanism of Action

This compound is a positive allosteric modulator of the µ-opioid receptor.[1] Unlike orthosteric agonists that bind to the same site as endogenous opioids, allosteric modulators bind to a distinct site on the receptor.[2] This binding event modulates the receptor's response to the endogenous ligand. This compound has been shown to enhance the potency and/or efficacy of orthosteric agonists in downstream signaling pathways, including G protein activation and β-arrestin recruitment.[3]

A crucial aspect of the mechanism of action for this compound and its close analog, BMS-986122, involves the disruption of a sodium ion binding site within the µ-opioid receptor.[2][4] This allosteric sodium binding site is a key feature of Class A G-protein coupled receptors (GPCRs) and plays a role in stabilizing the inactive state of the receptor.[4] By interfering with this sodium binding, this compound and BMS-986122 are thought to shift the conformational equilibrium of the receptor towards a more active state, thereby potentiating the effects of orthosteric agonists.[4]

The Allosteric Binding Site of this compound

Direct crystallographic evidence of the this compound binding site on the µ-opioid receptor is not yet publicly available. However, compelling evidence from nuclear magnetic resonance (NMR) spectroscopy and mutagenesis studies on its close analog, BMS-986122, has identified a putative allosteric binding pocket.

Solution NMR analyses have indicated that BMS-986122 binds to a cleft in the transmembrane (TM) region of the µ-opioid receptor, specifically around threonine 162 (T162) located in TM3.[4] The binding of BMS-986122 in this region is proposed to rearrange the direct interactions between TM3 and TM6, stabilizing the outward-shifted, active conformation of TM6 which is crucial for G-protein binding and subsequent signaling.[4]

Further structural and dynamic studies have implicated residues Arginine 167 (R1673.50) and Tyrosine 254 (Y2545.58) as key players in the allosteric modulation mediated by BMS-986122.[5] The binding of the modulator appears to enhance the interaction between these two residues, which is a critical step in stabilizing the fully-activated conformation of the receptor.[5]

The proposed allosteric binding site is distinct from the orthosteric pocket and is located within the transmembrane helical bundle, in proximity to the conserved sodium ion binding site. This location allows it to exert its modulatory effects by influencing the conformational dynamics of the receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analog BMS-986122 from various in vitro functional assays.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay | Cell Line | Orthosteric Agonist | Parameter | Value | Reference |

| β-arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | EC50 | 3.1 µM (95% CI: 2.0–4.8 µM) | [3] |

| Adenylyl Cyclase Inhibition | CHO-μ | Endomorphin-I | EC50 | 3.1 µM (95% CI: 2.0–4.8 µM) | [3] |

Table 2: In Vitro Potency, Efficacy, and Binding Affinity of BMS-986122

| Assay | Cell Line / Preparation | Orthosteric Agonist | Parameter | Value | Reference |

| β-arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | EC50 | 8.9 µM (95% CI: 6.1–13.1 µM) | [3] |

| Adenylyl Cyclase Inhibition | CHO-μ | Endomorphin-I | EC50 | 8.9 µM (95% CI: 6.1–13.1 µM) | [3] |

| [35S]GTPγS Binding | hMOR-CHO cell membranes | Met-Enkephalin | Fold Potency Shift | 7.8-fold | [1] |

| [35S]GTPγS Binding | Mouse brain homogenates | DAMGO | Fold Potency Shift | 6.6-fold | [1] |

| [35S]GTPγS Binding | Mouse brain homogenates | Morphine | Fold Potency Shift | 4.8-fold | [1] |

| [3H]-Diprenorphine Binding | C6µ cell membranes | DAMGO | Fold Affinity Increase | 6-fold | [6] |

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Cell Culture and Membrane Preparation

-

Cell Lines: Human embryonic kidney (HEK) 293T cells, Chinese hamster ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOR-CHO), or U2OS human osteosarcoma cells expressing the µ-opioid receptor (U2OS-OPRM1) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or F-12) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

-

Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate buffer for use in binding or functional assays.

In Vitro Functional Assays

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.

-

Principle: Utilizes technologies such as PathHunter (DiscoverX) where the receptor is tagged with a ProLink tag and β-arrestin is fused to an Enzyme Acceptor (EA). Agonist-induced receptor activation and subsequent β-arrestin recruitment bring the two tags into proximity, forcing the complementation of a β-galactosidase enzyme, which can be measured using a chemiluminescent substrate.

-

Procedure:

-

Cells expressing the tagged receptor and β-arrestin are plated in microtiter plates.

-

Cells are treated with varying concentrations of the orthosteric agonist in the presence or absence of a fixed concentration of this compound.

-

After an incubation period, the detection reagents are added.

-

Luminescence is measured using a plate reader.

-

Data are analyzed to determine EC50 values and fold shifts in potency.

-

This assay measures the activation of G proteins coupled to the µ-opioid receptor.

-

Principle: In the active state, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation.

-

Procedure:

-

Cell membranes are incubated in an assay buffer containing GDP, varying concentrations of the orthosteric agonist, with or without this compound, and [35S]GTPγS.

-

The reaction is incubated at 30°C and then terminated by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound [35S]GTPγS.

-

The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

-

Data are analyzed to determine EC50 and Emax values.

-

This assay measures the inhibition of adenylyl cyclase activity upon µ-opioid receptor activation.

-

Principle: The µ-opioid receptor is coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the orthosteric agonist in the presence or absence of this compound.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data are analyzed to determine the inhibitory effect on cAMP production.

-

Visualizations

The following diagrams illustrate the key signaling pathways and a conceptual workflow for identifying the allosteric binding site.

Caption: Signaling pathway of the µ-opioid receptor modulated by this compound.

Caption: A conceptual workflow for the in silico modeling of the this compound binding site.

References

- 1. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structural and dynamic insights into the activation of the μ-opioid receptor by an allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

The Role of BMS-986121 in G Protein-Coupled Receptor Signaling: A Technical Guide

Disclaimer: Contrary to the topic's premise, extensive review of scientific literature indicates that BMS-986121 is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), not a lysophosphatidic acid receptor 1 (LPA1) antagonist.[1][2][3][4] This guide will therefore focus on the well-documented mechanism of action of this compound on the μ-opioid receptor and its associated G protein-coupled receptor (GPCR) signaling pathways. A general overview of LPA1 receptor signaling is also provided for informational purposes.

Executive Summary

This compound is a selective positive allosteric modulator of the μ-opioid receptor (MOR), a Class A G protein-coupled receptor.[1][2] It does not activate the receptor on its own but enhances the potency and/or efficacy of orthosteric agonists, such as endogenous enkephalins and opioid drugs like morphine and DAMGO.[1][5][6] This modulation occurs through binding to an allosteric site on the receptor, distinct from the orthosteric binding site for endogenous and exogenous opioids. The downstream effects of this compound are mediated through the canonical G protein signaling cascades of the μ-opioid receptor, primarily involving the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels. It also influences β-arrestin recruitment. This document provides an in-depth overview of the signaling pathways affected by this compound, quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant molecular interactions and workflows.

This compound and μ-Opioid Receptor Signaling

The μ-opioid receptor is a key target for pain management. Upon activation by an agonist, it primarily couples to inhibitory G proteins of the Gαi/o family. This compound, as a PAM, facilitates this process.

Gαi/o Pathway

Activation of the MOR by an agonist, potentiated by this compound, leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[1] The Gβγ dimer can then modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).

β-Arrestin Recruitment

Like many GPCRs, agonist-bound MORs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. This compound has been shown to potentiate agonist-induced β-arrestin recruitment to the MOR.[1][7]

Quantitative Data for this compound

The following tables summarize the in vitro pharmacological data for this compound on the human μ-opioid receptor.

Table 1: Potentiation of Agonist-Induced β-Arrestin Recruitment by this compound

| Agonist | This compound Concentration | EC₅₀ of Agonist (nM) | Fold Shift in Potency | Reference |

| Endomorphin-I | 0 µM | 20 | - | [1] |

| 1 µM | 6.8 | 2.9 | [1] | |

| 3 µM | 3.5 | 5.7 | [1] | |

| 10 µM | 1.8 | 11.1 | [1] |

Data from U2OS-OPRM1 cells.

Table 2: Potentiation of Agonist-Induced [³⁵S]GTPγS Binding by this compound

| Agonist | This compound Concentration | EC₅₀ of Agonist (nM) | Fold Shift in Potency | Reference |

| DAMGO | 0 µM | 222 | - | [1] |

| 10 µM | 57 | 3.9 | [1] | |

| Morphine | 0 µM | 113 | - | [1] |

| 10 µM | 45 | 2.5 | [1] |

Data from C6μ cell membranes.

Table 3: Potentiation of Agonist-Induced Inhibition of cAMP Accumulation by this compound

| Agonist | This compound Concentration | EC₅₀ of Agonist (nM) | Fold Shift in Potency | Reference |

| Endomorphin-I | 100 µM | - | 4 | [1] |

| Morphine | 100 µM | - | 5 | [1] |

| Leu-enkephalin | 100 µM | - | 6 | [1] |

Data from CHO-μ cells.

Table 4: Intrinsic Activity of this compound

| Assay | EC₅₀ (µM) | Eₘₐₓ (% of Endomorphin-I) | Reference |

| β-Arrestin Recruitment | > 30 | Not active as agonist | [1] |

| Inhibition of cAMP Accumulation | 13 | 36% | [1] |

Note: The weak agonist activity in the cAMP assay was not consistently reproducible.[1]

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[8][9][10][11]

Methodology:

-

Membrane Preparation: Crude membranes are prepared from cells or tissues expressing the receptor of interest (e.g., C6μ cells).

-

Assay Buffer: Membranes are resuspended in an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: The reaction mixture includes the cell membranes, the agonist at varying concentrations, the test compound (this compound), and [³⁵S]GTPγS.

-

Incubation: The mixture is incubated, usually at 30°C, to allow for the binding of [³⁵S]GTPγS to the activated Gα subunits.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o activation.[1]

Methodology:

-

Cell Culture: CHO cells stably expressing the human μ-opioid receptor (CHO-μ) are cultured to near confluence.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Cells are treated with the agonist, the test compound (this compound), and forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF or ELISA technology.

-

Data Analysis: The ability of the agonist, in the presence and absence of this compound, to inhibit forskolin-stimulated cAMP accumulation is quantified to determine EC₅₀ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[1][7]

Methodology:

-

Cell Line: U2OS cells stably expressing the human μ-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment are used (e.g., PathHunter assay).

-

Cell Plating: Cells are plated in microtiter plates and incubated.

-

Compound Addition: Cells are treated with the agonist at various concentrations in the presence or absence of this compound.

-

Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate for the complemented β-galactosidase is added, and the resulting chemiluminescent signal is measured.

-

Data Analysis: The signal, which is proportional to the extent of β-arrestin recruitment, is plotted against the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

Signaling Pathways

Caption: this compound potentiates agonist-induced MOR signaling.

Experimental Workflows

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

Overview of Lysophosphatidic Acid Receptor 1 (LPA1) Signaling

For completeness, this section provides a brief overview of the signaling pathways associated with the LPA1 receptor, the initially proposed target.

LPA1 is a GPCR that, upon binding its ligand lysophosphatidic acid (LPA), couples to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, leading to a diverse range of cellular responses.[12][13][14]

-

Gαi/o Pathway: Similar to the MOR, LPA1 coupling to Gαi/o leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[12]

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12][15][16][17][18][19]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial for cytoskeletal rearrangements, cell migration, and smooth muscle contraction.[12]

Caption: General LPA1 receptor signaling pathways.

Conclusion

This compound is a valuable research tool for studying the allosteric modulation of the μ-opioid receptor. It potentiates the effects of orthosteric agonists on G protein activation and β-arrestin recruitment, offering a nuanced mechanism for modulating MOR signaling. The data and protocols presented here provide a comprehensive resource for researchers and drug development professionals working on GPCRs, particularly in the field of opioid pharmacology. While the initial query suggested a role for this compound at the LPA1 receptor, the available evidence firmly establishes its activity at the μ-opioid receptor.

References

- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. apexbt.com [apexbt.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPAR1 - Wikipedia [en.wikipedia.org]

- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 15. Gαq signalling: the new and the old - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. The role of Gαq/Gα11 signaling in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma [frontiersin.org]

The Role of BMS-986121 in Pain Modulation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986121 is a novel, small molecule that acts as a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR).[1][2][3] Unlike traditional opioid agonists that directly activate the receptor, this compound enhances the signaling of endogenous opioids, such as endorphins and enkephalins, by binding to a distinct allosteric site on the MOR. This mechanism offers the potential for a new class of analgesics with an improved safety profile, potentially mitigating the severe side effects associated with conventional opioid therapies, such as respiratory depression, tolerance, and dependence. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, quantitative in vitro data, and the experimental protocols used for its characterization. While in vivo data for this compound is limited, this guide will also discuss the analgesic potential of MOR PAMs by referencing studies on its close analog, BMS-986122.

Core Mechanism of Action

This compound functions by potentiating the effect of orthosteric agonists at the µ-opioid receptor. It does not activate the receptor on its own but rather increases the affinity and/or efficacy of endogenous or exogenous agonists. This positive allosteric modulation is expected to amplify the body's natural pain-relief mechanisms, particularly in states of injury or inflammation where endogenous opioid peptides are released.[4] The key aspects of its mechanism include:

-

Allosteric Binding: this compound binds to a site on the MOR that is topographically distinct from the orthosteric binding site where endogenous opioids and traditional opioid drugs bind.

-

Potentiation of Agonist Activity: By binding to its allosteric site, this compound induces a conformational change in the receptor that enhances the binding and/or signaling of orthosteric agonists.

-

Probe Dependence: The modulatory effects of this compound can vary depending on the specific agonist it is co-administered with, a phenomenon known as probe dependence. However, current evidence suggests that this compound potentiates the effects of both peptide and small molecule agonists.[5]

Signaling Pathways

This compound modulates the two primary signaling pathways of the µ-opioid receptor: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids.

Caption: Signaling pathway of the µ-opioid receptor modulated by this compound.

Quantitative Data

The following tables summarize the key in vitro quantitative data for this compound from preclinical studies.

Table 1: Potentiation of Endomorphin-I-Induced β-Arrestin Recruitment in U2OS-OPRM1 Cells [5]

| Parameter | Value |

| EC50 (PAM-detection mode) | 1.0 µM (95% CI: 0.7–1.6 µM) |

| Emax (% of maximal endomorphin-I response) | 76% (95% CI: 69–83%) |

| Cooperativity Factor (α) | 7 |

| Kb | 2 µM |

Table 2: Potentiation of Endomorphin-I-Mediated Inhibition of cAMP Accumulation in CHO-µ Cells [5]

| Parameter | Value |

| EC50 (Potentiation) | 3.1 µM (95% CI: 2.0–4.8 µM) |

| Intrinsic Agonist Activity (EC50) | 13 µM (95% CI: 4–51 µM) |

| Intrinsic Agonist Activity (Emax) | 36% (95% CI: 21–52%) |

Table 3: Potentiation of Agonist-Stimulated [35S]GTPγS Binding [5]

| Agonist | Fold-Shift in Potency (with 10 µM this compound) |

| DAMGO | 4-fold |

| Morphine | 2.5-fold |

Table 4: Leftward Shifts in Agonist Potency in cAMP Assays with 100 µM this compound [5]

| Agonist | Fold-Shift in Potency |

| Endomorphin-I | 4-fold |

| Morphine | 5-fold |

| Leu-enkephalin | 6-fold |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are outlined below. These are based on descriptions from published preclinical studies.[5][6]

β-Arrestin Recruitment Assay

Caption: Workflow for the β-arrestin recruitment assay.

Methodology:

-

Cell Line: U2OS cells engineered to express the human µ-opioid receptor (U2OS-OPRM1 PathHunter cells).

-

Assay Principle: This assay measures the interaction between the activated MOR and β-arrestin, which is detected by enzyme fragment complementation, leading to a chemiluminescent signal.

-

Procedure:

-

Cells are plated in 384-well plates.

-

This compound is added at various concentrations.

-

A sub-maximal concentration of an orthosteric agonist (e.g., 20 nM endomorphin-I) is added to stimulate the receptor.

-

The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

Detection reagents are added, and the resulting chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis: Data is normalized to the response of a maximal concentration of the orthosteric agonist alone. EC50 and Emax values are calculated using non-linear regression.

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-µ).[5]

-

Assay Principle: Activation of the Gαi/o-coupled MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to potentiate the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

Procedure:

-

CHO-µ cells are incubated with varying concentrations of this compound.

-

A low concentration of an orthosteric agonist (e.g., ~EC10 of endomorphin-I) is added.

-

Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels.

-

Following incubation, cell lysates are prepared, and cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF).

-

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is calculated, and concentration-response curves are generated to determine the EC50 of potentiation.

[35S]GTPγS Binding Assay

Methodology:

-

Preparation: Membranes are prepared from cells expressing the µ-opioid receptor (e.g., CHO-µ cells) or from native tissues like mouse brain.[6]

-

Assay Principle: This functional assay measures the activation of G-proteins. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used, and its incorporation into the G-protein is quantified.

-

Procedure:

-

Cell membranes are incubated with varying concentrations of an orthosteric agonist (e.g., DAMGO, morphine) in the presence or absence of a fixed concentration of this compound.

-

[35S]GTPγS is added to the reaction mixture.

-

After incubation, the reaction is terminated, and membrane-bound [35S]GTPγS is separated from unbound nucleotide by rapid filtration.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The fold-shift in the agonist concentration-response curve in the presence of this compound is calculated to determine the degree of positive allosteric modulation.

In Vivo Analgesic Potential and Future Directions

While specific in vivo studies on the analgesic effects of this compound are not extensively reported in the available literature, research on its close analog, BMS-986122, provides compelling evidence for the therapeutic potential of µ-opioid receptor PAMs in pain management.[4] Preclinical studies with BMS-986122 in mouse models of acute and inflammatory pain have demonstrated that it can produce significant antinociception.[3] A key finding from these studies is that MOR PAMs may enhance the analgesic effects of endogenous opioids with a reduced liability for the adverse effects typically associated with traditional opioids, such as respiratory depression and constipation.[3][7]

The research on this compound and related compounds represents a promising avenue for the development of safer and more effective pain therapeutics. Future research should focus on:

-

In Vivo Efficacy: Conducting comprehensive in vivo studies with this compound in various animal models of pain (e.g., neuropathic, inflammatory, and postoperative pain) to establish its analgesic profile.

-

Safety and Tolerability: Thoroughly evaluating the side-effect profile of this compound, including its effects on respiration, gastrointestinal function, and reward pathways.

-

Pharmacokinetics and Brain Penetration: Determining the pharmacokinetic properties of this compound to ensure adequate exposure at the target site in the central nervous system.

-

Clinical Translation: If preclinical studies are successful, advancing this compound or optimized analogs into clinical trials to assess their safety and efficacy in human patients with pain.

Conclusion

This compound is a valuable research tool and a promising lead compound in the quest for safer opioid analgesics. Its mechanism as a positive allosteric modulator of the µ-opioid receptor has been well-characterized in vitro, demonstrating its ability to enhance the signaling of orthosteric agonists. While further in vivo studies are needed to fully elucidate its therapeutic potential, the collective evidence from research on this compound and its analogs strongly supports the continued exploration of MOR PAMs as a novel strategy for pain modulation. This approach holds the promise of harnessing the body's endogenous pain-relief system while minimizing the risks associated with traditional opioid therapies.

References

- 1. A Promising Chemical Series of Positive Allosteric Modulators of the μ-Opioid Receptor that Enhance the Antinociceptive Efficacy of Opioids but not their Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies towards safer opioid analgesics - a review of old and upcoming targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A promising chemical series of positive allosteric modulators of the μ-opioid receptor that enhance the antinociceptive efficacy of opioids but not their adverse effects | Semantic Scholar [semanticscholar.org]

- 7. biocytogen.com [biocytogen.com]

BMS-986121: A Technical Guide to its Selectivity Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). The document focuses on its selectivity, on-target effects, and the current understanding of its off-target interactions, based on publicly available data.

Executive Summary

This compound is a novel chemical entity that enhances the activity of the μ-opioid receptor in the presence of endogenous or exogenous orthosteric agonists.[1][2] Its primary mechanism involves binding to an allosteric site on the receptor, which increases the potency and, in some cases, the efficacy of agonists like endomorphin-I, DAMGO, morphine, and leu-enkephalin.[1][3][4] This modulation of the μ-opioid receptor suggests potential therapeutic applications in pain management with a potentially improved side-effect profile compared to traditional opioids.[1][3]

The selectivity of this compound has been characterized within the opioid receptor family, showing a preference for the μ-opioid receptor over the δ-opioid receptor.[1] However, a comprehensive public profile of its effects on a broader range of biological targets, such as a full kinome scan or a wide panel of G-protein coupled receptors (GPCRs), is not available in the current literature. Such broad screening is a critical step in preclinical safety assessment to identify potential off-target liabilities that could lead to adverse drug reactions.

This guide synthesizes the available quantitative data on this compound's activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and the experimental workflows.

Quantitative Pharmacology

The on-target activity of this compound has been quantified in several key functional assays. The following tables summarize the available data from the primary literature, primarily from Burford et al., 2013.[3][4]

Table 1: Potentiation of Orthosteric Agonist-Induced β-Arrestin Recruitment by this compound

| Orthosteric Agonist | Assay System | This compound Concentration | EC50 of Agonist (nM) | Fold Shift in Agonist Potency |

| Endomorphin-I | U2OS-OPRM1 cells | Vehicle | - | 1 |

| Endomorphin-I | U2OS-OPRM1 cells | 10 µM | - | 9-fold (maximal) |

Data synthesized from Burford et al., 2013.[3][5]

Table 2: Potentiation of Orthosteric Agonist-Induced Inhibition of cAMP Accumulation by this compound

| Orthosteric Agonist | Assay System | This compound Concentration | EC50 of Agonist (nM) | Fold Shift in Agonist Potency |

| Endomorphin-I | CHO-μ cells | 100 µM | - | 4-fold |

| Morphine | CHO-μ cells | 100 µM | - | 5-fold |

| Leu-enkephalin | CHO-μ cells | 100 µM | - | 6-fold |

| DAMGO | C6μ cell membranes ([³⁵S]GTPγS) | 10 µM | 57 | 4-fold |

Data synthesized from Burford et al., 2013.[1][4]

Table 3: Intrinsic Activity and Potentiation EC50 of this compound

| Assay | Metric | Value (µM) | 95% Confidence Interval |

| β-Arrestin Recruitment (PAM-detection mode with endomorphin-I) | EC50 | 1.0 | 0.7 - 1.6 |

| Inhibition of cAMP Accumulation (PAM-detection mode with endomorphin-I) | EC50 | 3.1 | 2.0 - 4.8 |

| Inhibition of cAMP Accumulation (Agonist-detection mode) | EC50 (low-efficacy agonist) | 13 | 4 - 51 |

Data synthesized from Burford et al., 2013.[3][4]

Selectivity and Off-Target Profile

Selectivity within the Opioid Receptor Family

This compound was identified as a μ-opioid receptor-selective PAM.[1] In the initial high-throughput screening, it demonstrated activity at the μ-opioid receptor but not at the δ-opioid receptor when tested in the presence of the respective selective agonist (endomorphin-I for μ, and leu-enkephalin for δ).[1] This indicates a significant degree of selectivity within the opioid receptor family, which is a desirable characteristic for minimizing off-target effects mediated by other opioid receptors.

Broader Off-Target Screening

A comprehensive assessment of a drug candidate's safety and selectivity involves screening against a wide array of molecular targets. This is often performed using standardized panels, such as:

-

KinomeScan: This type of assay evaluates the binding of a compound against a large panel of human kinases (often several hundred) to identify potential off-target kinase inhibition, which can lead to various toxicities.

-

GPCR Panels (e.g., CEREP panel): These panels assess the binding or functional activity of a compound against a broad range of GPCRs, ion channels, and transporters to flag potential off-target interactions that could predict adverse effects.